2-[(4-Methoxy-1,3-benzothiazol-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Description
This compound belongs to the class of benzothiophene-3-carboxamides, characterized by a tetrahydrobenzothiophene core linked to a carboxamide group at position 2. The unique substitution at position 2 involves a 4-methoxy-1,3-benzothiazol-2-yl amino moiety, which confers distinct electronic and steric properties.
Properties
IUPAC Name |
2-[(4-methoxy-1,3-benzothiazol-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S2/c1-22-10-6-4-8-12-14(10)19-17(24-12)20-16-13(15(18)21)9-5-2-3-7-11(9)23-16/h4,6,8H,2-3,5,7H2,1H3,(H2,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSMNICLYHCDHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC3=C(C4=C(S3)CCCC4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(4-Methoxy-1,3-benzothiazol-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a member of the benzothiazole and benzothiophene family, which has garnered interest due to its diverse biological activities. This article explores the compound's biological activity, focusing on its antitumor effects, anti-inflammatory properties, and potential mechanisms of action.
Structural Overview
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C₁₄H₁₅N₃O₂S₂
- Molecular Weight : 349.4 g/mol
The structure features a benzothiazole moiety linked to a tetrahydrobenzothiophene core, which is significant for its biological properties.
Antitumor Activity
Recent studies have indicated that derivatives of benzothiazole exhibit notable antitumor effects. For instance:
- Compound B7 , a related benzothiazole derivative, showed significant inhibition of cancer cell proliferation in A431 (epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer) cell lines. The compound reduced the levels of inflammatory cytokines IL-6 and TNF-α and induced apoptosis in these cells at concentrations of 1 to 4 μM .
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| A431 | 1.5 | AKT/ERK pathway inhibition |
| A549 | 2.0 | Apoptosis induction |
| H1299 | 2.5 | Cell cycle arrest |
These findings suggest that the compound may act through dual pathways—targeting both tumor growth and inflammation.
Anti-inflammatory Properties
The anti-inflammatory potential of benzothiazole derivatives is also noteworthy. In vitro assays demonstrated that compounds similar to This compound can significantly lower pro-inflammatory cytokines in activated macrophages .
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of Signaling Pathways : The compound has been shown to inhibit critical signaling pathways involved in cancer cell survival and proliferation, such as the AKT and ERK pathways .
- Induction of Apoptosis : Through various assays, it was confirmed that the compound promotes apoptosis in cancer cells by activating intrinsic apoptotic pathways.
- Cytokine Modulation : By reducing levels of inflammatory cytokines like IL-6 and TNF-α, the compound may help mitigate inflammation associated with tumor progression.
Case Studies and Research Findings
Several case studies have highlighted the efficacy of benzothiazole derivatives in clinical settings:
- Study on Antitumor Activity : Compound B7 was tested against multiple cancer cell lines with promising results indicating its potential as a dual-action therapeutic agent .
- In Vivo Studies : Preliminary animal studies have shown that similar compounds can reduce tumor size in xenograft models while exhibiting low toxicity profiles.
Comparison with Similar Compounds
Core Structure and Substitution Patterns
The tetrahydrobenzothiophene-3-carboxamide scaffold is shared among several analogs, but substituents at positions 2 and 3 vary significantly:
Key Observations :
- The target compound’s 4-methoxybenzothiazole group introduces both electron-donating (methoxy) and aromatic heterocyclic (benzothiazole) characteristics, which may enhance binding to biological targets through π-π stacking or hydrogen bonding .
- Carboxylic acid derivatives (e.g., ) differ in solubility and ionization behavior compared to carboxamides, affecting bioavailability.
Physicochemical Properties
Key Observations :
- The target compound’s methoxy group balances lipophilicity and polarity, optimizing solubility and membrane penetration.
- Halogenated analogs (e.g., ) exhibit higher LogP values, increasing the risk of off-target interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
